Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, commonly known as EAPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. EAPM is a pyrimidine derivative that possesses unique chemical and biological properties, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Synthesis Applications
- Ethyl 4-(3-aminophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is involved in the synthesis of various derivatives. For instance, it's used in the synthesis of ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives and 3,7-diethoxycarbonyl-4,6-dihydro-2,4,6,8-tetraaryl-1H-pyrimido[1,2-a]pyrimidines, showcasing its versatility in organic synthesis (Milcent et al., 1997).
Antimicrobial Activity
- Derivatives of this compound have been explored for antimicrobial properties. For example, certain derivatives demonstrated moderate antimicrobial activity, with some compounds showing high inhibitory action against Candida albicans fungi (Vlasov et al., 2015).
Antiviral and Antifungal Activities
- Some ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates, related to the core structure of this compound, have been tested for their antiviral and antimycotic activities. They displayed toxicity against Vero cultured cells and inhibitory action against herpes simplex virus type 1 (Sansebastiano et al., 1993).
Mechanism of Action Studies
- The compound this compound has been studied to understand the mechanism of action of certain antiulcer agents. This research offers insights into the reaction of such compounds with thiols, contributing to the understanding of H+/K(+)-ATPase inhibitors (Terashima et al., 1995).
properties
IUPAC Name |
ethyl 4-(3-aminophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-5-9(15)7-10/h4-8H,3,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESTKZWRARSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176044 | |
Record name | Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
551920-92-4 | |
Record name | Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551920-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-aminophenoxy)-2-(methylthio)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.